

# In-Depth Technical Guide: Pharmacokinetics and Metabolism of AZD0328

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD0328

Cat. No.: B1665928

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## Introduction

**AZD0328** is a potent and selective partial agonist of the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$  nAChR) that was investigated for the treatment of cognitive deficits in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Understanding the pharmacokinetic and metabolic profile of a drug candidate is crucial for its development and for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of **AZD0328**, compiled from preclinical and clinical studies.

## Pharmacokinetics

The pharmacokinetic profile of **AZD0328** has been evaluated in both preclinical species and humans. While comprehensive quantitative data from all studies is not publicly available, this section summarizes the key findings regarding its absorption, distribution, metabolism, and excretion (ADME).

## Preclinical Pharmacokinetics

Preclinical studies in rats, dogs, and monkeys have suggested that **AZD0328** possesses favorable pharmacokinetic properties.[2] However, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life from these studies are not readily available in the public

domain. General observations indicate that the compound is orally bioavailable and achieves relevant plasma concentrations in these species.[3]

## Human Pharmacokinetics

The pharmacokinetics of **AZD0328** have been assessed in healthy volunteers through single ascending dose (SAD) and multiple ascending dose (MAD) studies. A key Phase 1 study (NCT00738959) was conducted in healthy young Japanese and Caucasian male volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of **AZD0328**.<sup>[4]</sup>

In these clinical studies, **AZD0328** was administered at doses up to 2 mg in SAD studies and up to 1.35 mg for 13 days in MAD studies.<sup>[3]</sup> While the specific pharmacokinetic parameters from the NCT00738959 study are not publicly detailed, it was established that the drug is renally cleared.<sup>[3]</sup> This suggests that the kidneys are a primary route of elimination for **AZD0328** and its metabolites.

Table 1: Summary of Human Pharmacokinetic Studies

Study Identifier	Population	Study Design	Doses Administered	Key Findings (Publicly Available)
NCT00738959	Healthy Japanese and Caucasian Males	Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, SAD & MAD	Not specified in public records	Assessed safety, tolerability, and pharmacokinetics. <sup>[4]</sup>
General Phase 1	Healthy Volunteers	SAD & MAD	Up to 2 mg (SAD), Up to 1.35 mg for 13 days (MAD)	AZD0328 is renally cleared. <sup>[3]</sup>

## Metabolism

The metabolism of **AZD0328** has been investigated extensively through in vitro studies, providing valuable insights into its biotransformation pathways and the enzymes responsible.

## In Vitro Metabolism

A pivotal study by Zhou et al. characterized the in vitro metabolism of **AZD0328** across different species, including humans, rats, dogs, and guinea pigs, using hepatocytes and liver microsomes.<sup>[1][2]</sup>

A significant finding from these studies is the marked difference in metabolic stability across species. **AZD0328** was found to be highly stable in human hepatocytes, with only about 2% metabolism observed after a 4-hour incubation. In contrast, the compound was extensively metabolized in rat, dog, and guinea pig hepatocytes, with metabolism rates of 55%, 68%, and 96%, respectively, over the same period.<sup>[1]</sup>

Table 2: In Vitro Metabolic Stability of **AZD0328** in Hepatocytes (4-hour incubation)

Species	Metabolism Rate (%)
Human	~2
Rat	55
Dog	68
Guinea Pig	96

[Source: Zhou et al.]<sup>[1]</sup>

## Metabolic Pathways and Metabolites

The primary metabolic pathway for **AZD0328** in humans is N-oxidation, leading to the formation of the N-oxide metabolite (M6).<sup>[1]</sup> This was the only metabolite detected in human hepatocyte incubations. In preclinical species, where metabolism is more extensive, other metabolic pathways are also observed, including hydroxylation of the azabicyclo-octane or furopyridine moieties of the molecule.<sup>[1][2]</sup>

A dog-specific metabolite, the pyridine N-methylation product of **AZD0328** (M2), was identified and was not observed in human or other preclinical species.<sup>[1][2]</sup> An N-glucuronide metabolite

of **AZD0328** has also been observed in human liver microsomes.[1]

## Enzymes Involved in Metabolism

Multiple enzymes have been identified as being involved in the metabolism of **AZD0328**. The formation of the major human metabolite, the N-oxide (M6), is catalyzed by several enzymes, including Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4/5, as well as Flavin-containing monooxygenases (FMO) FMO1 and FMO3.[1][2] The involvement of multiple enzymes suggests that the potential for clinically significant drug-drug interactions due to inhibition of a single metabolic pathway is relatively low.[1]

## Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro metabolism studies of **AZD0328**. Detailed protocols for in vivo pharmacokinetic studies and specific bioanalytical methods for **AZD0328** are not publicly available.

### In Vitro Metabolism Studies (Based on Zhou et al.)

Objective: To investigate the metabolic profile and stability of **AZD0328** in liver microsomes and hepatocytes from humans, rats, dogs, and guinea pigs, and to identify the enzymes responsible for its metabolism.

Materials:

- [<sup>14</sup>C]**AZD0328**
- Cryopreserved hepatocytes (human, rat, dog, guinea pig)
- Human liver microsomes (HLM)
- cDNA-expressed human CYP and FMO enzymes
- NADPH regenerating system
- LC-MS/MS for metabolite identification and quantification

Methodology:

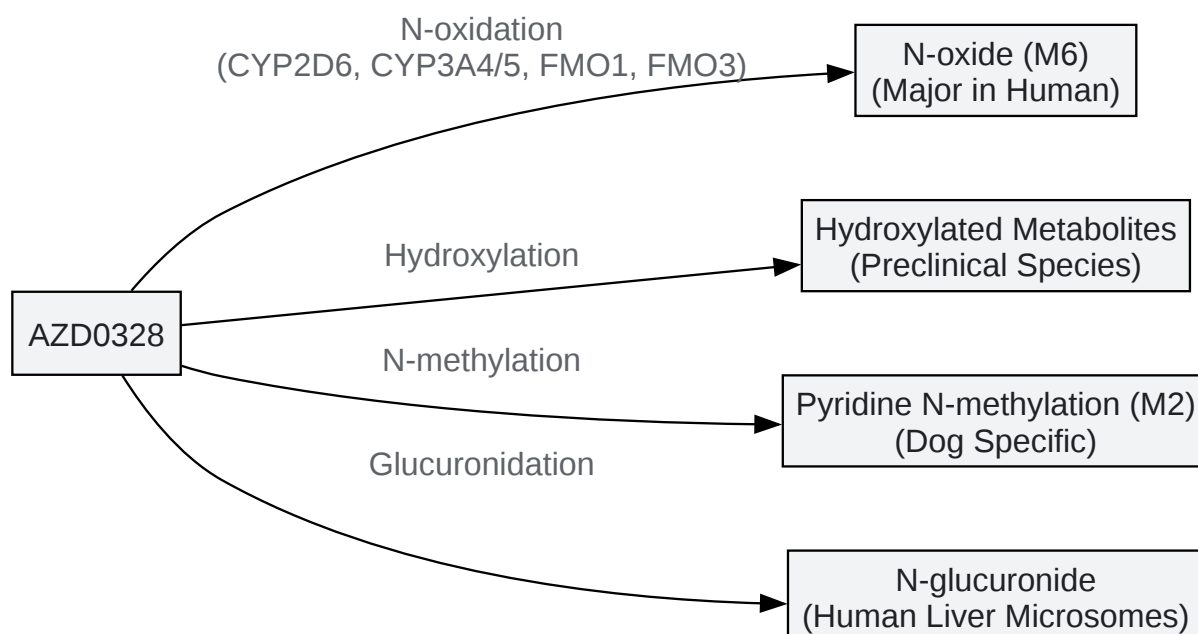
- Hepatocyte Incubations:
  - Cryopreserved hepatocytes were thawed and suspended in incubation medium.
  - [ $^{14}\text{C}$ ]**AZD0328** was added to the hepatocyte suspension and incubated at 37°C.
  - Aliquots were taken at various time points (e.g., up to 4 hours), and the reaction was quenched with acetonitrile.
  - Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the percentage of parent drug remaining and to identify metabolites.
- Liver Microsome Incubations:
  - **AZD0328** was incubated with pooled human liver microsomes in the presence of an NADPH regenerating system at 37°C.
  - The reaction was terminated, and the samples were processed for LC-MS/MS analysis.
- Enzyme Phenotyping:
  - Incubations were conducted with a panel of cDNA-expressed human CYP and FMO enzymes to identify the specific enzymes responsible for the formation of the N-oxide metabolite.
  - Chemical inhibitors of specific CYP and FMO enzymes were also used in incubations with HLM to confirm the contribution of each enzyme.

#### Data Analysis:

- The rate of disappearance of **AZD0328** was used to determine its metabolic stability.
- Metabolites were identified based on their mass spectral data.
- The relative contribution of different enzymes to the metabolism of **AZD0328** was determined by comparing the rate of metabolite formation in the presence and absence of specific inhibitors or by using recombinant enzymes.

## Visualizations

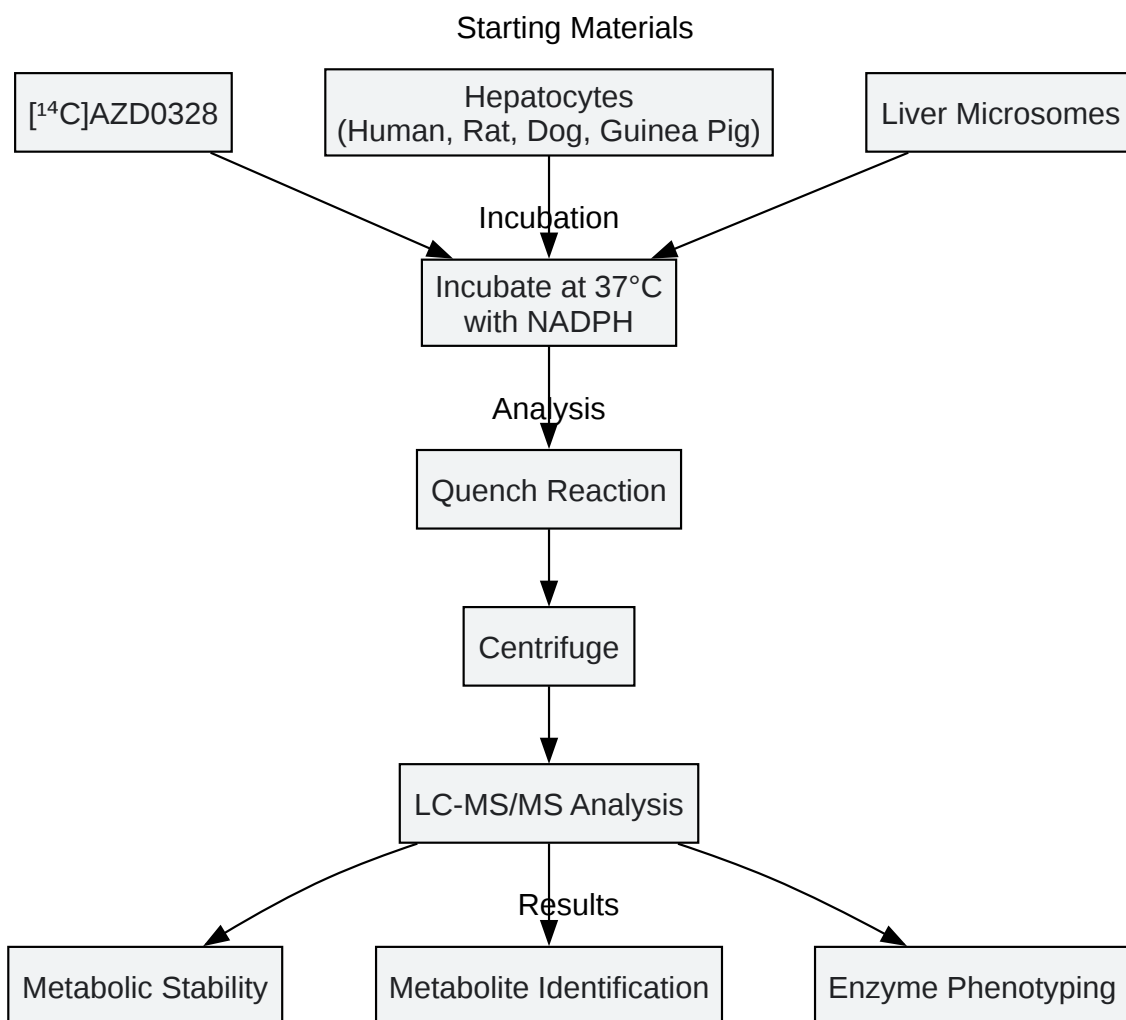
### Metabolic Pathways of AZD0328



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Caption: Proposed metabolic pathways of **AZD0328**.

### In Vitro Metabolism Experimental Workflow



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Caption: Workflow for in vitro metabolism studies of **AZD0328**.

## Conclusion

The pharmacokinetic and metabolic properties of **AZD0328** have been characterized through a combination of in vitro and in vivo studies. The compound exhibits notable inter-species differences in its metabolic stability, being significantly more stable in humans than in preclinical

species such as rats, dogs, and guinea pigs. The primary route of metabolism in humans is N-oxidation, mediated by multiple CYP and FMO enzymes, which minimizes the risk of drug-drug interactions. **AZD0328** is cleared from the body primarily through renal excretion. While detailed quantitative pharmacokinetic data from clinical trials are not fully public, the available information provides a solid foundation for understanding the disposition of **AZD0328** in biological systems. Further disclosure of clinical pharmacokinetic data would allow for a more complete and quantitative assessment of this compound.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Metabolism of AZD0328]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665928#pharmacokinetics-and-metabolism-of-azd0328]

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